molecular formula C17H23N7O4 B10923977 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]propanamide

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]propanamide

Cat. No.: B10923977
M. Wt: 389.4 g/mol
InChI Key: NIUXIWFPBTVFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is a complex organic compound that features a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE typically involves multi-step organic reactions. One common method involves the nitration of a pyrazole derivative followed by coupling with a piperidine derivative under controlled conditions. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for nitration, and organic solvents such as tetrahydrofuran for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions using automated reactors to ensure consistency and efficiency. The use of heterogeneous catalysts like Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Chemical Reactions Analysis

Types of Reactions

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases depending on the desired transformation. Reaction conditions often involve controlled temperatures and pressures to ensure the selectivity and yield of the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)-N~1~-[1-METHYL-5-(PIPERIDINOCARBONYL)-1H-PYRAZOL-4-YL]PROPANAMIDE is unique due to its dual pyrazole rings and the presence of both nitro and piperidine functional groups

Properties

Molecular Formula

C17H23N7O4

Molecular Weight

389.4 g/mol

IUPAC Name

3-(5-methyl-4-nitropyrazol-1-yl)-N-[1-methyl-5-(piperidine-1-carbonyl)pyrazol-4-yl]propanamide

InChI

InChI=1S/C17H23N7O4/c1-12-14(24(27)28)11-19-23(12)9-6-15(25)20-13-10-18-21(2)16(13)17(26)22-7-4-3-5-8-22/h10-11H,3-9H2,1-2H3,(H,20,25)

InChI Key

NIUXIWFPBTVFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NC2=C(N(N=C2)C)C(=O)N3CCCCC3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.